Bimolane

Beschreibung

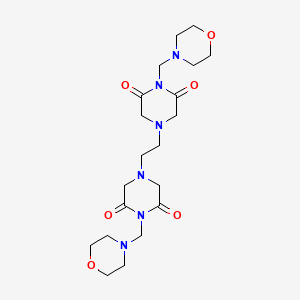

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQGCJKPBAYEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225549 | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74550-97-3 | |

| Record name | Bimolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74550-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of Bimolane: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimolane, a member of the bis(2,6-dioxopiperazine) class of compounds, is an antineoplastic agent that has garnered interest for its unique mechanism of action. Primarily utilized in China for the treatment of various cancers and psoriasis, its therapeutic effects are now understood to be mediated through the catalytic inhibition of DNA topoisomerase II. A critical aspect of this compound's pharmacology is its in vivo conversion to the active metabolite, ICRF-154, which is largely responsible for its cytotoxic and genotoxic effects. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism: Catalytic Inhibition of Topoisomerase II

The primary molecular target of this compound, through its active form ICRF-154, is topoisomerase II, a crucial enzyme responsible for resolving DNA topological challenges during replication, transcription, and chromosome segregation. Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavable complex, this compound and its congeners act as catalytic inhibitors. They exert their effect by interfering with a step preceding the formation of this complex, thereby preventing the enzyme from completing its catalytic cycle. This distinct mechanism avoids the direct DNA strand breaks associated with topoisomerase poisons but ultimately leads to catastrophic cellular events during mitosis.

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of this compound and related bis(2,6-dioxopiperazine) compounds against topoisomerase II has been quantified in vitro. While specific IC50 values for this compound are not consistently reported across the literature, studies have established its inhibitory concentrations and those of its active form and analogs.

| Compound | IC50 (Topoisomerase II Decatenation Assay) | Cell Line/Enzyme Source | Reference |

| This compound | ≥100 µM (pBR322 DNA substrate) | Human Topoisomerase II | [1] |

| This compound | 1.5 mM (kDNA substrate) | Human Topoisomerase II | [1] |

| ICRF-154 | 13 µM | Calf Thymus Topoisomerase II | |

| ICRF-159 | 30 µM | Calf Thymus Topoisomerase II | |

| ICRF-193 | 2 µM | Calf Thymus Topoisomerase II | |

| MST-16 | 300 µM | Calf Thymus Topoisomerase II |

Note: The anticancer activity of this compound is largely attributed to its degradation to ICRF-154. The cytotoxic and genotoxic effects of this compound and ICRF-154 have been observed to occur at equimolar concentrations.

Cellular Consequences of Topoisomerase II Inhibition

The catalytic inhibition of topoisomerase II by this compound/ICRF-154 triggers a cascade of cellular dysfunctions, primarily manifesting during cell division.

Cell Cycle Arrest at G2/M Phase

By disrupting the normal function of topoisomerase II, this compound induces a robust cell cycle arrest at the G2/M checkpoint. This prevents cells from proceeding through mitosis with unresolved DNA topological issues. While quantitative data on the percentage of cells arrested at G2/M by this compound is sparse in the reviewed literature, studies on related bisdioxopiperazines confirm this as a primary cellular response.

Induction of Chromosomal Aberrations

The failure to properly decatenate replicated chromosomes due to topoisomerase II inhibition leads to severe chromosomal abnormalities. These include:

-

Chromosome Breakage: Physical breaks in the chromosome structure.

-

Chromosome Loss: Loss of entire chromosomes during cell division.

-

Non-disjunction: The failure of sister chromatids to separate properly.

-

Polyploidy: The presence of more than two complete sets of chromosomes.

These aberrations contribute significantly to the cytotoxic effects of the drug. The formation of binucleated cells has also been observed, likely resulting from an interference with cytokinesis.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is fundamental to determining the inhibitory activity of compounds against topoisomerase II.

Principle: Topoisomerase II decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of the enzyme prevent this decatenation, and the resulting DNA forms can be separated by agarose gel electrophoresis.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), kDNA substrate, and the test compound (this compound/ICRF-154) at various concentrations.

-

Enzyme Addition: Add purified human or calf thymus topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition is quantified by the reduction in the amount of decatenated DNA compared to the control.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or ICRF-154 for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Methodology:

-

Cell Treatment: Treat the desired cell line with this compound or ICRF-154 at various concentrations for a defined time period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

-

Data Interpretation: Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. The percentage of cells in each phase is quantified.

Chromosome Aberration Assay

This assay is used to assess the clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) potential of a compound.

Principle: Cells are treated with the test compound, and metaphase chromosomes are harvested and analyzed microscopically for structural and numerical aberrations.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells) and expose them to various concentrations of this compound or ICRF-154.

-

Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest the cells in metaphase.

-

Harvesting and Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fixation: Fix the cells with a mixture of methanol and acetic acid.

-

Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides, allow to air dry, and stain with Giemsa.

-

Microscopic Analysis: Analyze a predetermined number of metaphases (e.g., 100) for each treatment group, scoring for different types of chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, exchanges, dicentrics, rings, and changes in chromosome number).

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound via Topoisomerase II inhibition.

Experimental Workflow for Assessing this compound's Activity

Caption: Workflow for evaluating this compound's biological activity.

Conclusion

This compound represents a class of antineoplastic agents with a distinct mechanism of action centered on the catalytic inhibition of topoisomerase II, primarily through its active metabolite ICRF-154. This mode of action, differing from that of topoisomerase poisons, leads to G2/M cell cycle arrest and the induction of significant chromosomal damage, ultimately resulting in cancer cell death. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and related compounds. Future research focusing on the precise kinetics of this compound's conversion to ICRF-154 and a broader profiling of its cytotoxic effects across various cancer types will be invaluable in optimizing its clinical application.

References

Bimolane as a Topoisomerase II Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimolane, a bis(2,6-dioxopiperazine) derivative, has been utilized as an antineoplastic agent, primarily in China. Its mechanism of action is attributed to the catalytic inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This technical guide provides a comprehensive overview of this compound's function as a topoisomerase II inhibitor, detailing its mechanism of action, downstream cellular effects, and relevant experimental protocols. Notably, the biological activities of this compound are largely considered to be mediated by its degradation product, ICRF-154. This document consolidates available quantitative data and presents detailed methodologies for key experimental assays to facilitate further research and drug development efforts in this area.

Introduction

Topoisomerase II enzymes are critical for resolving DNA topological problems during cellular processes such as replication, transcription, and chromosome condensation and segregation. These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA duplex to pass through, and then religating the break. This catalytic cycle is a key target for a number of anticancer drugs. These drugs are broadly classified into two categories: topoisomerase II poisons, which stabilize the covalent DNA-enzyme cleavage complex, leading to DNA damage and apoptosis, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle without stabilizing the cleavage complex.

This compound falls into the category of catalytic topoisomerase II inhibitors. It is believed to exert its effects by interfering with the ATPase activity of the enzyme, thereby preventing the conformational changes necessary for DNA strand passage. Research suggests that this compound itself may be a prodrug, with its biological activity primarily attributable to its hydrolysis product, ICRF-154. This guide will explore the molecular mechanisms and cellular consequences of topoisomerase II inhibition by this compound and its related compounds.

Mechanism of Action

This compound and its active metabolite, ICRF-154, are catalytic inhibitors of topoisomerase II. Unlike topoisomerase II poisons such as etoposide and doxorubicin, they do not stabilize the cleavable complex. Instead, they lock the enzyme in a closed-clamp conformation around the DNA after ATP hydrolysis, preventing the enzyme from completing its catalytic cycle and dissociating from the DNA. This leads to the trapping of topoisomerase II on the DNA in a non-covalent complex.

The catalytic cycle of topoisomerase II involves several key steps, and catalytic inhibitors can interfere at various points. For bisdioxopiperazines like ICRF-154, the primary point of intervention is the inhibition of ATP hydrolysis, which is necessary for the reopening of the N-gate and the release of the transported DNA segment. This effectively freezes the enzyme on the DNA, leading to a disruption of DNA replication and transcription, and ultimately triggering downstream cellular responses.

Quantitative Data

The available quantitative data for this compound and its related compounds primarily focus on their in vitro inhibitory activity against topoisomerase II and their cytotoxic effects on cancer cell lines. It is important to note that the cytotoxic effects of this compound are often attributed to ICRF-154.[1]

| Compound | Assay | Substrate/Cell Line | IC50 / Inhibitory Concentration | Reference |

| This compound | Topoisomerase II Inhibition | pBR322 DNA | ≥ 100 µM | [2] |

| This compound | Topoisomerase II Inhibition | kDNA | 1.5 mM | [2] |

| ICRF-154 | Topoisomerase II Decatenation | kDNA | 13 µM | [3] |

| ICRF-159 | Topoisomerase II Decatenation | kDNA | 30 µM | [3] |

| ICRF-193 | Topoisomerase II Decatenation | kDNA | 2 µM | [3] |

Cellular Effects

The inhibition of topoisomerase II by this compound leads to a cascade of downstream cellular events, culminating in anti-proliferative and cytotoxic effects.

Cell Cycle Arrest

A primary consequence of topoisomerase II inhibition is the arrest of the cell cycle, predominantly at the G2/M phase. This is due to the critical role of topoisomerase II in decatenating sister chromatids following DNA replication, a prerequisite for proper chromosome segregation during mitosis. By preventing the completion of the topoisomerase II catalytic cycle, this compound effectively halts cells at the G2/M checkpoint. This arrest is often mediated by the cyclin B1/Cdc2 complex, a key regulator of the G2 to M phase transition.

References

Bimolane: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimolane (AT-1727) is a synthetic compound belonging to the bis(2,6-dioxopiperazine) class of drugs. It has been utilized primarily in China as an antineoplastic agent and for the management of psoriasis.[1][2] The primary mechanism of action of this compound is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action as a topoisomerase II inhibitor. The document also addresses the significant observation that the biological activity of this compound may be largely attributable to its degradation product or impurity, ICRF-154.[3] Due to the limited availability of public data, this guide synthesizes the existing scientific literature to present a concise and data-driven resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named 1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione, is a complex molecule with two piperazinedione rings linked by an ethylene bridge and substituted with morpholinomethyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H32N6O6 | [4] |

| Molecular Weight | 452.51 g/mol | [4] |

| IUPAC Name | 1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | [4] |

| CAS Number | 74550-97-3 | [4] |

| Predicted pKa | 5.51 ± 0.10 | [5] |

| Solubility | Slightly soluble in Chloroform | [5] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Aqueous Solubility | Data not publicly available |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is the inhibition of human topoisomerase II, an enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.[2]

Topoisomerase II Inhibition

This compound has been demonstrated to inhibit the activity of human topoisomerase II in vitro.[2] The inhibition is observed at concentrations of 100 µM and higher when using pBR322 DNA as a substrate, and at 1.5 mM with kinetoplast DNA (kDNA).[2] The mechanism of inhibition is believed to involve interactions with DNA, which is a characteristic shared with epipodophyllotoxin-type topoisomerase II inhibitors.[2]

It is crucial to note that studies have suggested that the anticancer and genotoxic effects of this compound may be primarily due to its degradation product or a common impurity, ICRF-154.[3] Comparative studies have shown that this compound and ICRF-154 exhibit very similar cytotoxic and genotoxic effects at equimolar concentrations.[3]

Table 2: In Vitro Activity of this compound and Related Compounds

| Compound | Target | Assay | IC50/Effective Concentration | Source |

| This compound | Human Topoisomerase II | DNA Relaxation (pBR322) | ≥ 100 µM | [2] |

| This compound | Human Topoisomerase II | DNA Decatenation (kDNA) | ≥ 1.5 mM | [2] |

| ICRF-154 | Topoisomerase II | Cytotoxicity | Similar to this compound | [3] |

| ICRF-154 | Topoisomerase II | Genotoxicity | Similar to this compound | [3] |

Pharmacokinetics (ADME)

There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical or clinical studies. Further research is required to characterize its pharmacokinetic profile.

Signaling Pathways

As a topoisomerase II inhibitor, this compound's primary impact on cellular signaling is the induction of the DNA damage response (DDR) pathway. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the formation of DNA double-strand breaks (DSBs). These DSBs trigger a cascade of signaling events designed to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This protocol is a representative method to assess the inhibitory activity of compounds like this compound on topoisomerase II. The assay measures the enzyme's ability to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% SDS, 0.25% bromophenol blue, 50% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

DNA ladder

Procedure:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

2 µL 10x Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

Variable amounts of this compound or vehicle control

-

Nuclease-free water to a final volume of 18 µL

-

-

Add 2 µL of diluted Topoisomerase II enzyme to each reaction tube to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto the 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

Expected Results:

-

Negative Control (No Enzyme): kDNA remains in the well as a high molecular weight network.

-

Positive Control (Enzyme, No Inhibitor): kDNA is decatenated into minicircles that migrate into the gel.

-

This compound-Treated Samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the minicircle bands, with a corresponding increase in the amount of kDNA retained in the well.

Clinical Applications and Future Directions

This compound has been used in China for the treatment of certain cancers and psoriasis.[1][2] However, there is a notable absence of extensive, publicly available data from large-scale, international clinical trials. This limits a comprehensive assessment of its clinical efficacy and safety profile according to global standards.

The strong evidence suggesting that ICRF-154 is the primary active component of what is referred to as this compound warrants further investigation.[3] Future research should focus on:

-

Pharmacokinetic Profiling: Comprehensive ADME studies are essential to understand the bioavailability, distribution, and metabolism of this compound and its potential conversion to ICRF-154 in vivo.

-

Clinical Efficacy and Safety: Well-designed clinical trials are needed to rigorously evaluate the therapeutic index of this compound in its approved indications.

-

Mechanism of Action: Further studies to elucidate the precise molecular interactions of this compound and ICRF-154 with topoisomerase II and DNA would be beneficial.

Conclusion

This compound is a topoisomerase II inhibitor with a history of clinical use in China for cancer and psoriasis. Its chemical structure and in vitro activity are reasonably well-characterized. However, there are significant gaps in the publicly available data regarding its physicochemical properties, pharmacokinetics, and extensive clinical trial results. The potential for its biological activity to be mediated by ICRF-154 is a critical aspect that requires further clarification. This technical guide provides a summary of the current knowledge on this compound to aid researchers and drug development professionals in their understanding of this compound and to highlight areas where further investigation is needed.

References

- 1. Efficacy of this compound in the Malassezia ovalis model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: in vitro inhibitor of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study of the cytotoxic and genotoxic effects of ICRF-154 and this compound, two catalytic inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 74550-97-3 [chemicalbook.com]

The Synthesis and Biological Activity of Bimolane and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimolane, a bis(2,6-dioxopiperazine) derivative, has been investigated for its therapeutic potential, notably as an anti-neoplastic agent and for the treatment of psoriasis.[1][2] Its mechanism of action is primarily attributed to the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[1][2] This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, derivatives, and biological activity. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature, this guide will detail its known biological effects, including quantitative data on its inhibitory activity, and the signaling pathways it modulates. Furthermore, it will outline the general experimental protocols used to characterize its mechanism of action.

Chemical Properties of this compound

This compound is chemically known as 1,2-bis(3,5-dioxo-4-piperazinylmethyl)ethane. Its structure is characterized by two dioxopiperazine rings linked by an ethylene bridge, with each ring bearing a morpholinomethyl group.

| Property | Value |

| Molecular Formula | C₂₀H₃₂N₆O₆ |

| Molecular Weight | 452.51 g/mol |

| CAS Number | 74550-97-3 |

| Synonyms | AT-1727, NSC-351358 |

Synthesis of this compound and its Derivatives

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound could not be identified in the reviewed scientific literature and patent databases. General synthetic strategies for bis(dioxopiperazine) derivatives often involve the condensation of appropriate diamines with derivatives of dicarboxylic acids, followed by functionalization. However, the specific precursors and reaction conditions for this compound remain proprietary or unpublished.

Similarly, the synthesis of specific this compound derivatives is not extensively documented in publicly accessible sources. The development of derivatives would likely focus on modifying the linker between the dioxopiperazine rings or altering the substituents on these rings to enhance efficacy, selectivity, or pharmacokinetic properties.

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of human topoisomerase II.[1] Topoisomerase II plays a crucial role in managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA, a process essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.

Inhibition of Topoisomerase II

This compound acts as a catalytic inhibitor of topoisomerase II.[2] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, catalytic inhibitors like this compound interfere with the enzyme's catalytic cycle at a different step. It is suggested that this compound's interaction with DNA is similar to that of epipodophyllotoxin-type inhibitors.[1]

Quantitative Data on Biological Activity

The available quantitative data on this compound's biological activity is limited. The following table summarizes the key findings from in vitro studies.

| Assay | Substrate | Concentration for Inhibition | Reference |

| Human Topoisomerase II Inhibition | pBR322 DNA | ≥ 100 µM | [1] |

| Human Topoisomerase II Inhibition | kDNA | 1.5 mM | [1] |

A comparative study on the cytotoxic and genotoxic effects in human TK6 lymphoblastoid cells suggested that this compound and its potential metabolite, ICRF-154, exhibit very similar activities at equimolar concentrations.[2]

Signaling Pathways Modulated by this compound

By inhibiting topoisomerase II, this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis. The disruption of topoisomerase II function during DNA replication and mitosis activates cellular checkpoints that monitor genomic integrity.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of this compound.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, purified human topoisomerase II, and assay buffer (typically containing ATP and MgCl₂).

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the enzyme to act on the kDNA.

-

Termination: The reaction is stopped by adding a stop solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. Decatenated DNA minicircles migrate faster into the gel than the large, catenated kDNA network.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Conclusion

This compound is a topoisomerase II inhibitor with demonstrated anti-neoplastic and anti-psoriatic activity. Its mechanism of action involves the catalytic inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. While the specific details of its synthesis and the full quantitative scope of its biological activity are not exhaustively documented in public literature, the available data provide a solid foundation for its classification and understanding of its primary cellular effects. Further research into the synthesis of novel derivatives and a more comprehensive evaluation of their efficacy and toxicity are warranted to fully explore the therapeutic potential of this class of compounds.

References

The Role of Bimolane in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimolane, a member of the bis(2,6-dioxopiperazine) class of molecules, has been investigated for its anti-neoplastic properties. Extensive research indicates that its primary mechanism of action is the catalytic inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. Notably, the anticancer effects of this compound are largely attributed to its active metabolite or potential impurity, ICRF-154. This document provides a comprehensive technical guide on the role of this compound and its related compounds in cancer research, detailing its mechanism of action, quantitative efficacy, experimental methodologies, and the signaling pathways it perturbs.

Mechanism of Action: Topoisomerase II Inhibition

This compound and its analogue ICRF-154 function as catalytic inhibitors of topoisomerase II.[1] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, these agents interfere with the catalytic cycle of the enzyme. This inhibition leads to disruptions in DNA replication and chromosome segregation during mitosis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Studies have shown that these compounds inhibit topoisomerase II without forming a cleavable DNA-protein complex.[2][4]

Quantitative Data on Efficacy

The cytotoxic and inhibitory activities of this compound and related bisdioxopiperazines have been quantified in various cancer cell lines. The following tables summarize the available data.

Table 1: Inhibition of Human Topoisomerase II by this compound

| Substrate | Inhibitory Concentration | Reference |

| pBR322 DNA | ≥ 100 µM | [5] |

| kDNA | 1.5 mM | [5] |

Table 2: 50% Inhibitory Concentration (IC50) of Bisdioxopiperazine Derivatives against Topoisomerase II

| Compound | IC50 (µM) | Reference |

| ICRF-193 | 2 | [4] |

| ICRF-154 | 13 | [4] |

| ICRF-159 | 30 | [4] |

| MST-16 | 300 | [4] |

Table 3: Comparative Cytotoxicity of this compound and ICRF-154

| Assay | Observation | Cell Line | Reference |

| Cytotoxicity & Proliferation | Very similar effects | Human TK6 lymphoblastoid cells | [6] |

| Chromosome Breakage & Loss | Similar induction | Human TK6 lymphoblastoid cells | [6] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of this compound or ICRF-154 on cancer cell lines.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or ICRF-154 and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Topoisomerase II Decatenation Assay

This protocol describes a method to assess the inhibitory effect of this compound on the decatenating activity of topoisomerase II.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), reaction buffer, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase II enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

Signaling Pathways

Inhibition of topoisomerase II by this compound/ICRF-154 triggers a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway and leading to cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

Studies with the potent analogue ICRF-193 have shown that inhibition of topoisomerase II induces DNA damage signaling.[7] This involves the activation of the key sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[7] Activated ATM and ATR then phosphorylate downstream effectors, including the checkpoint kinase CHK2 and the tumor suppressor BRCA1.[7] This signaling cascade ultimately leads to G2/M cell cycle arrest, preventing cells with damaged DNA from proceeding through mitosis.[2][7]

Apoptotic Pathway

The sustained cell cycle arrest and accumulation of DNA damage ultimately trigger apoptosis, or programmed cell death. While the precise apoptotic signaling cascade initiated by this compound has not been fully elucidated, it is expected to involve the intrinsic (mitochondrial) pathway, a common consequence of DNA damage-induced apoptosis. This pathway involves the activation of pro-apoptotic proteins and the subsequent activation of caspases, the executioners of apoptosis.

Conclusion

This compound, primarily through its active form ICRF-154, represents a class of anti-cancer agents that function as catalytic inhibitors of topoisomerase II. This mechanism of action leads to DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers in the field of oncology and drug development. Further investigation into the specific downstream signaling pathways and the development of more potent and selective bisdioxopiperazine derivatives may hold promise for future cancer therapies.

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of intracellular topoisomerase II by antitumor bis(2,6-dioxopiperazine) derivatives: mode of cell growth inhibition distinct from that of cleavable complex-forming type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(2,6-dioxopiperazines), catalytic inhibitors of DNA topoisomerase II, as molecular probes, cardioprotectors and antitumor drugs [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: in vitro inhibitor of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the cytotoxic and genotoxic effects of ICRF-154 and this compound, two catalytic inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the bis(2,6-dioxopiperazine) class of drugs.

An In-Depth Technical Guide to the Bis(2,6-Dioxopiperazine) Class of Drugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bis(2,6-dioxopiperazine) class of drugs and their analogs. It details their molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes the critical pathways and workflows involved in their activity and analysis.

Introduction

The term "bis(2,6-dioxopiperazine)" originally described a specific class of symmetrical molecules developed as anticancer agents, with a primary mechanism involving the catalytic inhibition of DNA topoisomerase II. Compounds like ICRF-159 (Razoxane) and ICRF-193 are exemplars of this group. However, the broader therapeutic landscape has been reshaped by the discovery and development of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide. While technically mono-(2,6-dioxopiperazine)s, these thalidomide analogs contain the core glutarimide ring (a 2,6-dioxopiperidine) that is essential for their potent and distinct biological activity. Their mechanism centers on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide will address both classes, focusing on the profound impact of the CRBN modulators in modern drug development.

Core Mechanisms of Action

The bis(2,6-dioxopiperazine) class and its analogs exhibit two primary mechanisms of action, largely dependent on their chemical structure.

Catalytic Inhibition of DNA Topoisomerase II

The classical bis(2,6-dioxopiperazines), such as ICRF-159 and ICRF-193, are non-intercalating DNA topoisomerase II (Topo II) inhibitors. Unlike Topo II poisons (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex, these agents are catalytic inhibitors. They lock the enzyme in a "closed clamp" conformation around DNA after ATP binding but before DNA cleavage and strand passage. This prevents ATP hydrolysis and the regeneration of the active enzyme, thereby halting the catalytic cycle. This inhibition disrupts DNA replication and chromosome segregation, leading to G2/M cell cycle arrest and apoptosis.[1][2]

Diagram 1: Mechanism of Topoisomerase II Catalytic Inhibition

Caption: Inhibition of the Topoisomerase II catalytic cycle by bis(2,6-dioxopiperazines).

Modulation of the CRL4-CRBN E3 Ubiquitin Ligase

The more recently elucidated and clinically significant mechanism is that of the immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues."

-

Binding to Cereblon (CRBN): The glutarimide ring of the IMiD binds to a specific pocket in Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3][4]

-

Neosubstrate Recruitment: This binding event alters the substrate specificity of CRBN, inducing a new protein-protein interaction. It recruits proteins that are not normally targeted by this E3 ligase, referred to as "neosubstrates."[5]

-

Ubiquitination and Degradation: The primary neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] In myelodysplastic syndrome with a 5q deletion, the kinase CK1α is a key neosubstrate. The CRL4-CRBN complex polyubiquitinates these recruited proteins, marking them for degradation by the 26S proteasome.

This targeted protein degradation leads to pleiotropic downstream effects:

-

Anti-proliferative Effects: Degradation of IKZF1/IKZF3 leads to the downregulation of critical myeloma survival factors, including IRF4 and c-MYC, resulting in cell cycle arrest and apoptosis.[5][6]

-

Immunomodulatory Effects: The degradation of IKZF1/IKZF3 in T-cells removes their repressive activity on the Interleukin-2 (IL-2) promoter. This leads to increased IL-2 production, which enhances T-cell and Natural Killer (NK) cell proliferation and cytotoxicity.[5][7]

-

Anti-inflammatory & Anti-angiogenic Effects: These drugs also inhibit the production of pro-inflammatory and pro-angiogenic cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[7][8]

Diagram 2: IMiD-Mediated Degradation via CRL4-CRBN Pathway

Caption: Molecular glue mechanism of immunomodulatory drugs (IMiDs).

Quantitative Data Summary

The following tables summarize key quantitative data for representative drugs from both mechanistic classes.

Table 1: Inhibition of DNA Topoisomerase II by Bis(2,6-dioxopiperazine) Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| ICRF-193 | Calf Thymus Topo II | ~2 | [1] |

| Eukaryotic Topo II (various) | 1 - 13 | [9] | |

| ICRF-159 | Calf Thymus Topo II | ~30 | [1] |

| ICRF-154 | Calf Thymus Topo II | ~13 | [1] |

| MST-16 | Calf Thymus Topo II | ~300 |[1] |

Table 2: CRBN Binding Affinity of Immunomodulatory Drugs (IMiDs)

| Compound | Assay Method | KD / Ki (nM) | Reference |

|---|---|---|---|

| Thalidomide | Competitive Titration | ~249 | [10] |

| Lenalidomide | Competitive Titration | ~178 | [10] |

| Pomalidomide | Competitive Titration | ~157 | [10] |

| Thal-FITC Tracer | TR-FRET | 117 |[11] |

Table 3: Cellular Activity of Immunomodulatory Drugs (IMiDs)

| Compound | Cell Type / Endpoint | IC50 (µM) | Reference |

|---|---|---|---|

| Lenalidomide | T-regulatory cell expansion | ~10 | [12] |

| Pomalidomide | T-regulatory cell expansion | ~1 | [12] |

| Thalidomide | T-regulatory cell expansion | >200 | [12] |

| TC11 | Multiple Myeloma cell lines | 4 - 8 | [13] |

| TC13 | Multiple Myeloma cell lines | 4 - 11 |[13] |

Experimental Protocols

This section details methodologies for key experiments used to characterize the bis(2,6-dioxopiperazine) class of drugs.

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topo II, which can separate interlocked DNA circles (catenanes).

-

Objective: To determine the IC50 of a test compound against Topo II.

-

Key Reagents:

-

Purified human Topoisomerase II enzyme.

-

Kinetoplast DNA (kDNA): A network of thousands of interlocked DNA mini-circles, serving as the substrate.

-

Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, DTT, and albumin.

-

ATP: Required for enzyme turnover.

-

Stop Dye/Loading Buffer: Contains EDTA to chelate Mg²⁺ and stop the reaction, plus a density agent (sucrose) and tracking dye.

-

-

Protocol Outline:

-

Reaction Setup: In microcentrifuge tubes on ice, combine assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add various concentrations of the test compound (or vehicle control, e.g., DMSO) to the reaction tubes.

-

Enzyme Addition: Add a pre-determined amount of Topo II enzyme sufficient to fully decatenate the kDNA in the control reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding Stop Dye/Loading Buffer. An optional chloroform/isoamyl alcohol extraction can be performed to remove protein.

-

Analysis: Load the aqueous phase onto a 1% agarose gel. Run electrophoresis to separate the high-molecular-weight kDNA network from the decatenated mini-circles.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The disappearance of the kDNA band and the appearance of the mini-circle band indicates enzyme activity. Inhibition is quantified by the reduction in mini-circle formation compared to the control.[14][15][16]

-

Cereblon (CRBN) Competitive Binding Assay (HTRF)

This is a high-throughput, homogeneous assay to measure the binding affinity of a test compound to CRBN.

-

Objective: To determine the affinity (KD or Ki) of a test compound for CRBN.

-

Principle: The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a form of FRET. A fluorescently labeled IMiD analog (e.g., Thalidomide-Red) acts as a tracer that binds to a GST-tagged CRBN. An anti-GST antibody labeled with a FRET donor (Europium cryptate) is also added. When the tracer binds CRBN, the donor and acceptor are in close proximity, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, disrupting FRET in a dose-dependent manner.[17]

-

Protocol Outline:

-

Plate Setup: In a low-volume 384-well plate, add serial dilutions of the test compound or control ligand (e.g., unlabeled pomalidomide).

-

CRBN Addition: Add a fixed concentration of GST-tagged human CRBN protein to all wells.

-

Reagent Addition: Add a pre-mixed solution of the HTRF reagents: Europium-labeled anti-GST antibody and Thalidomide-Red tracer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (for the acceptor and donor) to calculate the FRET ratio.

-

Analysis: Plot the FRET ratio against the log of the test compound concentration. Fit the data to a competitive binding model to calculate the IC50, from which the Ki can be derived.[17]

-

Diagram 3: Workflow for CRBN Competitive Binding HTRF Assay

Caption: A typical experimental workflow for a Cereblon HTRF binding assay.

Neosubstrate Degradation Assay (Western Blot)

This assay confirms that a CRBN-binding compound leads to the degradation of a specific neosubstrate in cells.

-

Objective: To visualize the reduction in IKZF1 or IKZF3 protein levels following drug treatment.

-

Key Reagents:

-

Multiple myeloma cell line (e.g., MM.1S).

-

Test compound (e.g., lenalidomide, pomalidomide).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-β-actin as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Protocol Outline:

-

Cell Culture and Treatment: Plate myeloma cells and treat with various concentrations of the test compound for a set time (e.g., 4-24 hours). Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them on ice using lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the target protein (e.g., anti-IKZF1).

-

Wash, then incubate with an HRP-conjugated secondary antibody that binds the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponds to the amount of protein.

-

Analysis: Compare the band intensity for IKZF1/IKZF3 in drug-treated samples to the control. Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading. A reduction in the target protein band indicates drug-induced degradation.[3][18]

-

Cell Viability Assay (MTT/XTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Objective: To determine the anti-proliferative effect (IC50) of a compound on cancer cells.

-

Principle: Viable cells contain mitochondrial reductase enzymes that can convert a tetrazolium salt (e.g., MTT or XTT) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Plating: Seed cells (e.g., multiple myeloma cell lines) in a 96-well plate at a predetermined density.[19]

-

Drug Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).

-

Reagent Addition: Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan production.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. XTT is water-soluble and does not require this step.

-

Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percent viability against the log of the drug concentration to determine the IC50 value.[19][20]

-

References

- 1. DNA topoisomerase II is the molecular target of bisdioxopiperazine derivatives ICRF-159 and ICRF-193 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. beyondspringpharma.com [beyondspringpharma.com]

- 4. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory drugs lenalidomide and pomalidomide inhibit multiple myeloma-induced osteoclast formation and the RANKL/OPG ratio in the myeloma microenvironment targeting the expression of adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of the DNA topoisomerase II catalytic inhibitor meso-2,3-bis(3,5-dioxopiperazine-1-yl)butane (ICRF-193), a bisdioxopiperazine derivative, with the conserved region(s) of eukaryotic but not prokaryotic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. inspiralis.com [inspiralis.com]

- 15. inspiralis.com [inspiralis.com]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. texaschildrens.org [texaschildrens.org]

Early Efficacy of Bimolane: A Technical Review of Preclinical and In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early foundational studies on the efficacy of Bimolane, a bisdioxopiperazine compound. This compound, an analog of razoxane, has been utilized primarily in China for the treatment of psoriasis and as an antineoplastic agent.[1][2] This document synthesizes the available quantitative data, details the probable experimental methodologies employed in key early research, and visualizes the proposed mechanisms of action.

Quantitative Efficacy Data

The early research on this compound demonstrated its potential in both psoriasis models and as an inhibitor of a key cellular enzyme. The following tables summarize the available quantitative data from these initial studies.

Table 1: In Vitro Inhibition of Human Topoisomerase II by this compound

| DNA Substrate | Concentration for Inhibition | Reference |

| pBR322 | ≥ 100 µM | [2] |

| kDNA | 1.5 mM | [2] |

Table 2: Efficacy of this compound in a Psoriasis Animal Model

| Treatment Group | Administration Route | Outcome | Reference |

| This compound | Systemic | Effective treatment of psoriasis-like lesions | [1] |

| This compound | Topical | Effective treatment of psoriasis-like lesions | [1] |

| Methotrexate | Intravenous (Positive Control) | Effective treatment of psoriasis-like lesions | [1] |

| Betamethasone Valerate (0.1%) | Topical (Positive Control) | Effective treatment of psoriasis-like lesions | [1] |

Note: Specific quantitative data on the degree of lesion reduction was not available in the referenced abstract.

Experimental Protocols

The following sections detail the likely experimental protocols used in the key early studies of this compound, based on standard methodologies of the time and information from the study abstracts.

Malassezia ovalis-Induced Psoriasis Model in Rabbits

This in vivo study was designed to evaluate the anti-psoriatic efficacy of this compound.

Objective: To assess the effectiveness of systemic and topical this compound in reducing psoriasis-like lesions in a rabbit model.

Animal Model:

-

Species: Rabbit[1]

-

Induction of Psoriasis-like Lesions: Heavy topical application of killed Malassezia ovalis (now known as Malassezia furfur) suspensions on the skin. This method is known to produce lesions that grossly and microscopically resemble human psoriasis.[3][4]

Treatment Groups:

-

Systemic this compound: Administered orally or via injection.

-

Topical this compound: Applied directly to the induced lesions.

-

Positive Control (Systemic): Intravenous methotrexate.[1]

-

Positive Control (Topical): 0.1% Betamethasone valerate ointment.[1]

-

Vehicle Control: A placebo formulation without the active ingredient.

Methodology:

-

Healthy rabbits were acclimatized to laboratory conditions.

-

An area of skin on the back or flank of each rabbit was shaved.

-

A suspension of heat-killed Malassezia ovalis was applied repeatedly to the shaved skin to induce hyperkeratosis, acanthosis, and inflammatory cell infiltrate, characteristic of psoriasis.

-

Once lesions were established, the rabbits were randomized into treatment and control groups.

-

Treatments were administered daily for a specified period.

-

Lesions were evaluated at baseline and at regular intervals throughout the study. Evaluation criteria likely included scoring of erythema, scaling, and induration, as well as histological analysis of skin biopsies post-mortem.

Endpoint Analysis:

-

Comparison of lesion scores between treatment and control groups.

-

Histopathological examination of skin samples to assess changes in epidermal thickness and inflammatory infiltrates.

In Vitro Topoisomerase II Inhibition Assay

This assay was conducted to determine the direct inhibitory effect of this compound on human topoisomerase II.

Objective: To measure the concentration at which this compound inhibits the catalytic activity of human topoisomerase II.

Enzyme and Substrates:

-

Enzyme: Purified human topoisomerase II.

-

DNA Substrates:

Methodology:

-

Reaction Setup: Reactions were likely assembled on ice in microcentrifuge tubes. Each reaction would contain:

-

Reaction buffer (containing ATP and MgCl2, essential for topoisomerase II activity)

-

DNA substrate (pBR322 or kDNA)

-

Varying concentrations of this compound

-

Purified human topoisomerase II enzyme (added last to initiate the reaction)

-

-

Incubation: The reaction mixtures were incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to occur.

-

Reaction Termination: The reaction was stopped by the addition of a stop solution, typically containing a detergent (like SDS) and a proteinase (like proteinase K) to digest the enzyme.

-

Analysis by Gel Electrophoresis: The reaction products were separated by agarose gel electrophoresis.

-

pBR322 Relaxation Assay: The inhibition of the conversion of supercoiled plasmid DNA to its relaxed form was observed.

-

kDNA Decatenation Assay: The inhibition of the release of individual DNA minicircles from the complex kDNA network was assessed.

-

-

Visualization: The DNA bands in the gel were visualized using an intercalating dye (e.g., ethidium bromide) under UV light. The concentration of this compound that resulted in a 50% inhibition of the enzymatic activity (IC50) could then be determined.

Visualizations

Proposed Mechanism of Action of this compound

This compound is believed to exert its therapeutic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound can halt the hyperproliferation of keratinocytes, a hallmark of psoriasis.

Caption: Proposed mechanism of this compound in psoriasis.

Experimental Workflow: Malassezia ovalis Psoriasis Model

The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in the rabbit psoriasis model.

Caption: Workflow for the animal model of psoriasis.

Experimental Workflow: Topoisomerase II Inhibition Assay

This diagram outlines the steps involved in the in vitro assay to test this compound's inhibitory effect on topoisomerase II.

Caption: Workflow for the in vitro topoisomerase II assay.

References

- 1. Efficacy of this compound in the Malassezia ovalis model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: in vitro inhibitor of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of topical applications of heavy suspensions of killed Malassezia ovalis on rabbit skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of topical applications of heavy suspensions of killed Malassezia ovalis on rabbit skin | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of Bimolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimolane, a bis(2,6-dioxopiperazine) derivative, has been utilized in China for its anti-neoplastic and anti-psoriatic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a topoisomerase II inhibitor. This document synthesizes available preclinical data, clarifies its relationship with the active metabolite ICRF-154, and outlines the experimental methodologies used in its characterization. A key finding is that the biological activities attributed to this compound are likely mediated by its degradation product, ICRF-154, which functions as a catalytic inhibitor of topoisomerase II, trapping the enzyme in a closed-clamp conformation around DNA. This guide presents quantitative data in tabular format and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's pharmacology.

Introduction

This compound (双丙哌嗪) is a synthetic compound belonging to the bisdioxopiperazine class of drugs. It has been used clinically in China for the treatment of various cancers and psoriasis.[1][2] Early research into its mechanism of action identified it as an inhibitor of human topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[1] Subsequent studies have revealed a crucial aspect of its pharmacology: this compound is thought to be a precursor to ICRF-154, with evidence suggesting that its therapeutic and toxic effects are primarily attributable to this related compound.[3] This guide will delve into the pharmacological details of this compound, focusing on the activity of its active form, ICRF-154.

Mechanism of Action

The primary molecular target of this compound's active form, ICRF-154, is DNA topoisomerase II. Unlike topoisomerase II poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, bisdioxopiperazines like ICRF-154 are catalytic inhibitors.[4][5] They lock the topoisomerase II enzyme in a closed-clamp conformation around the DNA after strand passage but before ATP hydrolysis and dissociation of the N-terminal domains.[4] This unique mechanism of action prevents the enzyme from completing its catalytic cycle, leading to an accumulation of stalled topoisomerase II complexes on the DNA.[6] This interference with DNA metabolism is believed to trigger downstream events leading to cell cycle arrest and apoptosis.

Signaling Pathway

Quantitative Pharmacological Data

The available quantitative data for this compound and its related compounds primarily focus on their topoisomerase II inhibitory activity.

Table 1: In Vitro Inhibition of Human Topoisomerase II by this compound

| Substrate | Inhibitory Concentration | Reference |

| pBR322 DNA | ≥ 100 µM | [1] |

| kDNA | 1.5 mM | [1] |

Table 2: IC50 Values of Bisdioxopiperazines against Calf Thymus Topoisomerase II

| Compound | IC50 (µM) | Reference |

| ICRF-154 | 13 | [5] |

| ICRF-159 | 30 | [5] |

| ICRF-193 | 2 | [5] |

| MST-16 | 300 | [5] |

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound are not extensively reported in the available English-language scientific literature. The conversion of this compound to ICRF-154 is a critical metabolic step, but the kinetics and enzymes involved have not been fully elucidated. Pharmacokinetic studies of other bisdioxopiperazines, such as dexrazoxane (ICRF-187), have been conducted and may provide some insights into the general behavior of this class of compounds, but direct extrapolation is not advisable.[7][8]

Preclinical and Clinical Findings

Anti-neoplastic Activity

This compound has been used in China as an anti-cancer agent.[1] The cytotoxic and genotoxic effects observed with this compound are consistent with those of ICRF-154, supporting the hypothesis that ICRF-154 is the active agent.[3] Studies have shown that ICRF-154 exhibits supra-additive effects when combined with other anticancer drugs like amsacrine, bleomycin, doxorubicin, and etoposide in certain leukemia cell lines.[9]

Anti-psoriatic Activity

This compound has also been employed in the treatment of psoriasis.[2][10] In a preclinical model using Malassezia ovalis-induced psoriasis in rabbits, both systemic and topical administration of this compound were effective.[10]

Toxicology and Adverse Effects

A significant concern associated with this compound and other bisdioxopiperazines is the risk of secondary malignancies, particularly leukemia.[3] This leukemogenic potential is believed to be linked to its mechanism of action as a topoisomerase II inhibitor.

Experimental Protocols

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay is a standard method to assess the catalytic activity of topoisomerase II.

Methodology:

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is commonly used as the substrate.

-

Enzyme: Purified human or other mammalian topoisomerase II is used.

-

Reaction: The reaction mixture contains kDNA, topoisomerase II, ATP, and an appropriate assay buffer. The test compound (this compound or ICRF-154) is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for the decatenation of kDNA by topoisomerase II.

-

Termination: The reaction is stopped by the addition of a stop solution, typically containing SDS and proteinase K, to digest the enzyme.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated DNA minicircles migrate into the gel, while the catenated kDNA network remains at the origin. Inhibition is observed as a decrease in the amount of decatenated DNA.

Cytotoxicity and Genotoxicity Assays

These assays are used to evaluate the cellular effects of the compound.

Methodology:

-

Cell Lines: Human lymphoblastoid cell lines (e.g., TK6) are often used.

-

Cytotoxicity Assays: Cell viability and proliferation can be measured using assays such as the MTT assay or by cell counting.

-

Genotoxicity Assays:

-

Micronucleus Assay: This assay detects chromosome breakage and loss. Cells are treated with the compound, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is quantified.

-

Flow Cytometry and Fluorescence In Situ Hybridization (FISH): These techniques can be used to assess non-disjunction and polyploidy.

-

Conclusion

This compound is a topoisomerase II inhibitor with a pharmacological profile that is intrinsically linked to its degradation product, ICRF-154. The unique mechanism of action of ICRF-154 as a catalytic inhibitor that traps topoisomerase II in a closed-clamp conformation distinguishes it from classic topoisomerase poisons. While this compound has shown clinical utility in specific regions for cancer and psoriasis, a comprehensive understanding of its pharmacokinetics and the full spectrum of its clinical efficacy and safety requires further investigation. The provided data and experimental context serve as a valuable resource for researchers and professionals in the field of drug development, highlighting both the therapeutic potential and the toxicological considerations of this class of compounds.

References

- 1. Antitumor bisdioxopiperazines inhibit yeast DNA topoisomerase II by trapping the enzyme in the form of a closed protein clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: in vitro inhibitor of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study of the cytotoxic and genotoxic effects of ICRF-154 and this compound, two catalytic inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of cell killing by anti-topoisomerase II bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.regionh.dk [research.regionh.dk]

- 8. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of ICRF-154 in combination with other anticancer agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound in the Malassezia ovalis model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Bimolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimolane, a bis(2,6-dioxopiperazine) derivative, has been utilized as an antineoplastic and antipsoriatic agent. In vitro studies have revealed that the biological activity of this compound is primarily attributable to its degradation product, ICRF-154. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its mechanism of action as a topoisomerase II inhibitor, its genotoxic effects, and its impact on cell cycle progression and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of this compound's active form, ICRF-154, is DNA topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike topoisomerase II poisons that stabilize the enzyme-DNA cleavage complex, ICRF-154 and its analogues are catalytic inhibitors. They interfere with the enzymatic cycle of topoisomerase II, leading to the disruption of DNA metabolism and subsequent cellular consequences.

Quantitative Data: Inhibition of Topoisomerase II

The inhibitory activity of this compound and its related compounds on topoisomerase II has been quantified in various in vitro assays.

| Compound | DNA Substrate | IC50 (µM) | Reference |

| This compound | pBR322 | ≥100 | [1] |

| kDNA | 1500 | [1] | |

| ICRF-154 | kDNA | 13 |

Genotoxicity: Induction of Chromosomal Aberrations

The observed genotoxic effects include:

-

Chromosome Breakage: The induction of breaks in the chromosome arms.

-

Chromosome Loss: The failure of a whole chromosome to segregate into daughter nuclei during mitosis.

-

Non-disjunction: The improper separation of sister chromatids, leading to aneuploidy.

-

Polyploidy: The presence of more than two complete sets of chromosomes.

Experimental Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay with CREST Staining

The CBMN assay is a widely used method to assess chromosome breakage and loss. The inclusion of CREST (Calcinus, Raynaud's phenomenon, Esophageal dysmotility, Sclerodactyly, and Telangiectasia) antibodies allows for the differentiation between micronuclei containing whole chromosomes (kinetochore-positive) and those containing acentric chromosome fragments (kinetochore-negative).

Experimental Workflow:

Methodology:

-

Cell Culture: Human TK6 lymphoblastoid cells are cultured in appropriate media.

-

Treatment: Cells are exposed to varying concentrations of this compound or ICRF-154 for a specified duration.

-

Cytokinesis Block: Cytochalasin B is added to the cell culture to inhibit cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed.

-

Immunostaining: The fixed cells are permeabilized and incubated with a primary CREST antibody, followed by a fluorescently labeled secondary antibody.

-